BenchChemオンラインストアへようこそ!

4-(Methoxymethoxy)piperidine

Renin Inhibition Enzyme Kinetics Hypertension

4-(Methoxymethoxy)piperidine (CAS 130316-85-7) is a heterocyclic amine derivative featuring a methoxymethoxy (MOM) protecting group at the 4-position of the piperidine ring. This compound serves as a versatile intermediate in organic synthesis and as a critical pharmacophoric element in nonpeptidic human renin inhibitors, where it imparts a unique slow, tight-binding inhibition profile.

Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
Cat. No. B8725781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methoxymethoxy)piperidine
Molecular FormulaC7H15NO2
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCOCOC1CCNCC1
InChIInChI=1S/C7H15NO2/c1-9-6-10-7-2-4-8-5-3-7/h7-8H,2-6H2,1H3
InChIKeyJYRWOLHYNFSWRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methoxymethoxy)piperidine: A Differentiated Piperidine Building Block for Renin Inhibitor and Synthetic Intermediate Applications


4-(Methoxymethoxy)piperidine (CAS 130316-85-7) is a heterocyclic amine derivative featuring a methoxymethoxy (MOM) protecting group at the 4-position of the piperidine ring. This compound serves as a versatile intermediate in organic synthesis and as a critical pharmacophoric element in nonpeptidic human renin inhibitors, where it imparts a unique slow, tight-binding inhibition profile [1]. Its molecular weight (145.20 g/mol), topological polar surface area (30.5 Ų), and XLogP3 (0.2) position it as a moderately polar, low-molecular-weight building block suitable for both medicinal chemistry campaigns and multi-step synthetic sequences [2].

Why 4-(Methoxymethoxy)piperidine Cannot Be Replaced by Other 4-Substituted Piperidines or Unprotected Analogs


The methoxymethoxy (MOM) group on 4-(Methoxymethoxy)piperidine is not a simple inert substituent; it confers distinct chemical stability and biological recognition properties that are absent in analogous 4-substituted piperidines. In renin inhibition, replacement of the methoxymethoxy moiety with H, OH, methoxyethyl, propyloxy, or n-butyl completely eliminates the slow tight-binding effect [1]. Furthermore, the MOM group provides orthogonal protection of the hydroxyl functionality under basic conditions (pH 4–12), enabling selective synthetic manipulation that is unattainable with unprotected 4-hydroxypiperidine or with simpler alkyl ether derivatives [2]. Substitution with 4-methoxypiperidine or 4-hydroxypiperidine therefore results in either loss of biological activity or incompatible reactivity profiles in multi-step syntheses.

Quantitative Evidence for 4-(Methoxymethoxy)piperidine Differentiation vs. Close Analogs


Renin Inhibition: Methoxymethoxy Moiety Confers Slow Tight-Binding Kinetics Absent in H, OH, or Alkyloxy Analogs

Nonpeptidic renin inhibitors incorporating a 4-methoxymethoxypiperidinylamide at the P4 position exhibit slow tight-binding to human renin. In contrast, replacement of the methoxymethoxy group on the piperidine ring with hydrogen (H), hydroxyl (OH), methoxyethyl, propyloxy, or n-butyl completely abolishes this slow tight-binding effect [1]. This functional dichotomy establishes the methoxymethoxy moiety as a critical determinant of the unique enzyme inhibition kinetics.

Renin Inhibition Enzyme Kinetics Hypertension

Renin Inhibitor Potency: 4-Methoxymethoxypiperidine-Containing Analogues Achieve Sub-Nanomolar IC₅₀

Piperidine-based renin inhibitors incorporating a 4-methoxymethoxy group demonstrate high potency against human recombinant renin. For example, a structurally related 4-methoxymethoxypiperidine derivative (CHEMBL2152353) exhibits an IC₅₀ of 0.900 nM in a fluorescence-based enzyme inhibition assay [1]. This sub-nanomolar potency supports the methoxymethoxy-substituted scaffold as a privileged motif for achieving high-affinity renin inhibition.

Renin Inhibition IC₅₀ Cardiovascular Therapeutics

Orthogonal Chemical Stability: Methoxymethoxy Group Tolerates Basic Conditions (pH 4–12) Unlike Acid-Labile Protecting Groups

The methoxymethoxy (MOM) protecting group on 4-(Methoxymethoxy)piperidine exhibits stability across a pH range of 4 to 12 under basic conditions, while being cleaved by strong acids or Lewis acids [1]. This orthogonal stability profile contrasts with acid-labile protecting groups (e.g., Boc, trityl) and base-labile esters, enabling selective deprotection strategies in complex synthetic sequences.

Protecting Group Chemistry Synthetic Methodology Orthogonal Protection

Synthetic Accessibility: Solid Acid-Catalyzed Synthesis Yields 85% Conversion Under Mild Conditions

4-(Methoxymethoxy)piperidine can be synthesized via reaction of 4-hydroxypiperidine with dimethyl carbonate (DMC) using zeolite Hβ as a solid acid catalyst at 80°C, achieving 85% conversion . This method offers a greener alternative to traditional chloromethyl methyl ether (CMME)-based approaches, which involve toxic alkylating agents.

Synthetic Methodology Green Chemistry Catalysis

Validated Application Scenarios for 4-(Methoxymethoxy)piperidine Based on Quantitative Evidence


Nonpeptidic Renin Inhibitor Lead Optimization for Hypertension and Cardiovascular Indications

The slow tight-binding kinetics conferred by the 4-methoxymethoxypiperidinylamide motif are essential for achieving prolonged target engagement in renin inhibition [1]. Researchers optimizing P4 substituents should prioritize this compound to explore structure-kinetic relationships; replacement with simpler piperidine derivatives (e.g., 4-hydroxypiperidine or 4-methoxypiperidine) is predicted to abolish the desired kinetic profile.

Multi-Step Synthesis Requiring Orthogonal Protection of Piperidine 4-Hydroxyl Groups

The MOM group's stability under basic conditions (pH 4–12) enables its use as a masked hydroxyl equivalent in sequences involving strong bases or nucleophiles [2]. This scenario is particularly relevant when constructing complex piperidine-containing alkaloids or pharmaceutical intermediates where acid-labile protecting groups (e.g., Boc) are incompatible with reaction conditions.

Greener Synthetic Route Development for Protected Piperidine Building Blocks

The DMC/zeolite-catalyzed synthesis (85% conversion at 80°C) provides a scalable, lower-toxicity alternative to CMME-based MOM protection [1]. This route supports process chemistry efforts aiming to reduce hazardous reagent usage while maintaining acceptable yields, making 4-(Methoxymethoxy)piperidine a practical choice for kilogram-scale intermediate production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Methoxymethoxy)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.